

# An In-depth Technical Guide to 2-Fluoro-6-methylbenzenesulfonyl Chloride

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## Compound of Interest

**Compound Name:** 2-Fluoro-6-methylbenzenesulfonyl chloride

**Cat. No.:** B1322927

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-6-methylbenzenesulfonyl chloride**, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.

## Chemical Identity and Properties

**2-Fluoro-6-methylbenzenesulfonyl chloride** is an aromatic sulfonyl chloride characterized by the presence of a fluorine atom and a methyl group on the benzene ring, ortho to the sulfonyl chloride functionality. Its IUPAC name is **2-fluoro-6-methylbenzenesulfonyl chloride**.[\[1\]](#)

Table 1: Chemical Identifiers and Physical Properties

Property	Value
CAS Number	1092350-02-1 <a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> CIFO <sub>2</sub> S <a href="#">[1]</a>
Molecular Weight	208.63 g/mol <a href="#">[1]</a>
Physical State	Solid <a href="#">[1]</a>
Purity	Typically ≥95% <a href="#">[1]</a>

Note: Specific physical properties such as melting point, boiling point, and density are not readily available in the literature for this specific isomer. However, related isomers such as 5-fluoro-2-methylbenzenesulfonyl chloride have a reported density of 1.423 g/mL at 25 °C.

## Synthesis of 2-Fluoro-6-methylbenzenesulfonyl Chloride

The synthesis of **2-fluoro-6-methylbenzenesulfonyl chloride** can be achieved through multiple routes. A common and effective method involves the diazotization of 2-fluoro-6-methylaniline followed by a Sandmeyer-type reaction.

## Experimental Protocol: Synthesis from 2-Fluoro-6-methylaniline

This protocol outlines a two-step process starting from the commercially available 2-fluoro-6-methylaniline.

### Step 1: Diazotization of 2-Fluoro-6-methylaniline

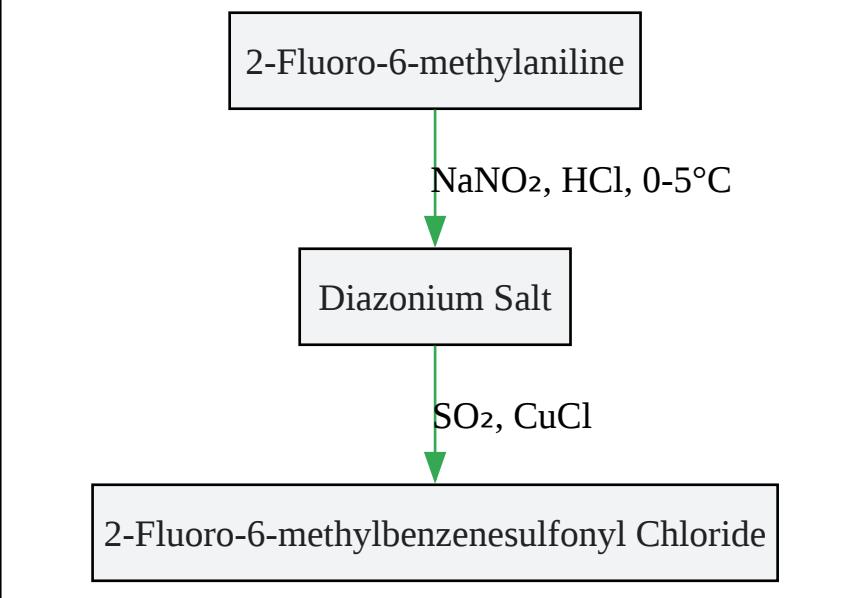
- In a well-ventilated fume hood, prepare a solution of 2-fluoro-6-methylaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) in a reaction vessel equipped with a stirrer and a thermometer.
- Cool the mixture to 0-5 °C in an ice-salt bath.

- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

#### Step 2: Sulfenylation

- In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent such as acetic acid, and add a catalytic amount of copper(I) chloride.
- Cool this solution to 0-5 °C.
- Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (nitrogen) will be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **2-fluoro-6-methylbenzenesulfonyl chloride**, which can be further purified by recrystallization or column chromatography.

## Synthesis of 2-Fluoro-6-methylbenzenesulfonyl Chloride

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A simplified workflow for the synthesis of **2-Fluoro-6-methylbenzenesulfonyl chloride**.

## Reactivity and Applications in Drug Development

**2-Fluoro-6-methylbenzenesulfonyl chloride** is a versatile reagent in organic synthesis, primarily used for the introduction of the 2-fluoro-6-methylphenylsulfonyl moiety. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and sulfonic acids, respectively.

The presence of the fluorine atom at the ortho position can influence the reactivity and conformational properties of the resulting molecules, a feature often exploited in medicinal chemistry to enhance biological activity, metabolic stability, and binding affinity to target proteins.

## Role in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors. The structurally related 2-chloro-6-methylaniline is a key component of Dasatinib, a potent inhibitor of BCR-Abl and Src family kinases used in the treatment of chronic myeloid leukemia (CML).<sup>[2]</sup>

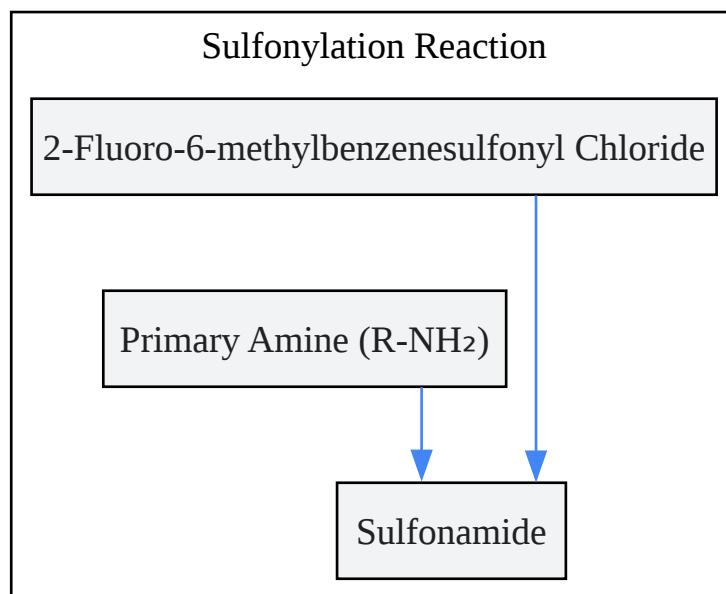
Fluorinated analogs of Dasatinib have been synthesized for use in positron emission tomography (PET) imaging to probe the role of these kinases in tumors.[3]

The 2-fluoro-6-methylphenylsulfonyl group can be incorporated into molecules designed to target the ATP-binding site of various kinases. The fluorine atom can form favorable interactions with the protein backbone and contribute to the overall binding energy and selectivity of the inhibitor.

## Experimental Protocol: Sulfenylation of a Primary Amine

This protocol provides a general method for the synthesis of a sulfonamide from **2-fluoro-6-methylbenzenesulfonyl chloride** and a primary amine.

- Dissolve the primary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction flask equipped with a magnetic stirrer and a nitrogen inlet.
- Add a base, such as triethylamine or pyridine (1.2-1.5 equivalents), to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of **2-fluoro-6-methylbenzenesulfonyl chloride** (1.0-1.1 equivalents) in the same solvent to the cooled amine solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a dilute acid solution.
- Extract the product with an organic solvent, wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.



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General scheme for the sulfonylation of a primary amine.

## Safety Information

**2-Fluoro-6-methylbenzenesulfonyl chloride** is a corrosive compound that can cause severe skin burns and eye damage.<sup>[1]</sup> It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Table 2: Hazard Information

Hazard Statement	Precautionary Statement
H314: Causes severe skin burns and eye damage. <a href="#">[1]</a>	P280: Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
P310: Immediately call a POISON CENTER or doctor/physician.	

## Conclusion

**2-Fluoro-6-methylbenzenesulfonyl chloride** is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern allows for the fine-tuning of molecular properties, making it an attractive component in the design of targeted therapeutics, especially kinase inhibitors. Proper handling and a thorough understanding of its reactivity are crucial for its effective and safe utilization in the laboratory.

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